molecular formula C25H33N6O9P B14886306 Isopropyl (((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate

Isopropyl (((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate

Cat. No.: B14886306
M. Wt: 592.5 g/mol
InChI Key: MEJAFWXKUKMUIR-XOENUGMISA-N
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Description

Isopropyl (((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its intricate molecular structure, which includes a purine base, an isopropyl group, and a fumarate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl (((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate involves multiple steps, starting with the preparation of the purine base. The purine base is then functionalized with an isopropyl group through a series of nucleophilic substitution reactions. The final step involves the coupling of the functionalized purine base with the fumarate moiety under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This typically involves the use of continuous flow reactors and automated synthesis equipment to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Isopropyl (((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Isopropyl (((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isopropyl (((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This, in turn, affects various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl (((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate
  • Isopropyl (((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate hydrochloride

Uniqueness

Compared to similar compounds, Isopropyl (((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate is unique due to its fumarate moiety, which can enhance its solubility and bioavailability. This makes it a more attractive candidate for certain applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C25H33N6O9P

Molecular Weight

592.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;propan-2-yl (2R)-2-[[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C21H29N6O5P.C4H4O4/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27;5-3(6)1-2-4(7)8/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24);1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-,16+,33?;/m0./s1

InChI Key

MEJAFWXKUKMUIR-XOENUGMISA-N

Isomeric SMILES

C[C@@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@H](C)C(=O)OC(C)C)OC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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